

# The Selectivity Profile of Allosteric SHP2 Inhibitors: A Technical Guide

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## Compound of Interest

Compound Name: Shp2-IN-22

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## Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical target in oncology and immunology. As a key positive regulator of the RAS/ERK mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 plays a pivotal role in cell growth, differentiation, and survival. Its dysregulation through gain-of-function mutations or upstream signaling hyperactivation is implicated in various cancers and developmental disorders. The development of SHP2 inhibitors has been historically challenged by the highly conserved and charged nature of the phosphatase active site, leading to poor selectivity and bioavailability. The discovery of allosteric inhibitors, which bind to a unique pocket at the interface of three domains to lock the enzyme in an inactive conformation, marked a significant breakthrough.

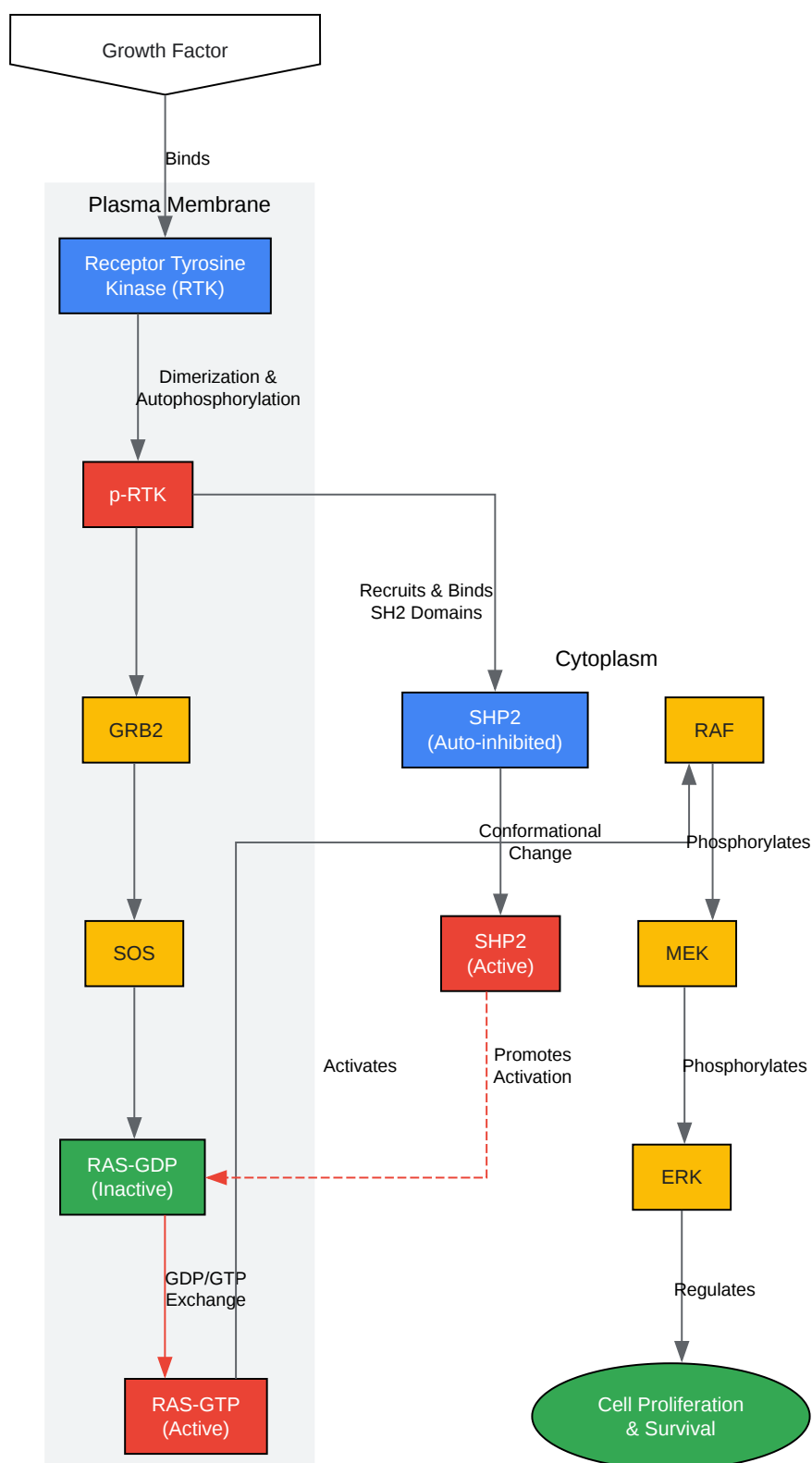
This technical guide provides an in-depth analysis of the selectivity profile of allosteric SHP2 inhibitors. As specific data for "**Shp2-IN-22**" is not publicly available, this document will use the foundational, well-characterized allosteric inhibitor SHP099 as a prime example to detail the principles and methodologies of selectivity profiling. Data and methodologies presented are representative of the high standards required for the development of highly selective therapeutic agents, such as the clinical candidate TNO155.

## The Role of SHP2 in Cellular Signaling

SHP2 is a crucial signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways. Its function is integral to several key cellular processes.

- **RAS/ERK Pathway:** This is the most well-characterized function of SHP2. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane and subsequent conformational change activates SHP2's phosphatase activity. SHP2 then dephosphorylates specific substrates, such as GAB1, which ultimately leads to the activation of RAS and the downstream ERK/MAPK cascade, promoting cell proliferation and survival.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **JAK/STAT Pathway:** SHP2's role in the JAK/STAT pathway is context-dependent, with reports of both positive and negative regulation. It can dephosphorylate and inactivate components of the pathway, thereby acting as a negative regulator in certain contexts.[\[1\]](#)
- **PD-1 Immune Checkpoint Pathway:** In immunology, SHP2 is a critical downstream effector of immune checkpoint receptors like Programmed Cell Death Protein 1 (PD-1).[\[4\]](#) When PD-1 on T-cells engages its ligand (PD-L1) on tumor cells, SHP2 is recruited to the receptor's cytoplasmic tail. There, it dephosphorylates and inactivates proximal T-cell receptor signaling molecules, leading to the suppression of T-cell activity and allowing cancer cells to evade the immune system.[\[5\]](#)

The central role of SHP2 in these diverse and critical pathways underscores the necessity for highly selective inhibitors to avoid off-target effects.



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**Caption:** SHP2-Mediated Activation of the RAS/ERK Signaling Pathway.

## Quantitative Selectivity Profile of SHP099

High selectivity is the hallmark of a viable drug candidate. Allosteric inhibitors achieve this by targeting a unique conformational pocket not found in other phosphatases, including the closely related homolog SHP1. SHP099 demonstrates exceptional selectivity, with no significant activity observed against a wide panel of other phosphatases.[6]

Phosphatase Target	Species	IC50 (μM)	Selectivity Fold (vs. SHP2)
SHP2	Human	0.071	-
SHP1	Human	>100	>1400x
CD45	Human	>100	>1400x
DUSP22	Human	>100	>1400x
HePTP	Human	>100	>1400x
PTP1B	Human	>100	>1400x
PTPH1	Human	>100	>1400x
PTPRA	Human	>100	>1400x
PTPRE	Human	>100	>1400x
PTPRK	Human	>100	>1400x
PTPRM	Human	>100	>1400x
PTPRN	Human	>100	>1400x
PTPRN2	Human	>100	>1400x
PTPRQ	Human	>100	>1400x
PTPRR	Human	>100	>1400x
PTPRT	Human	>100	>1400x
PTPRU	Human	>100	>1400x
PTPRZ1	Human	>100	>1400x
PRL-1	Human	>100	>1400x
PRL-2	Human	>100	>1400x
PRL-3	Human	>100	>1400x
VHR	Human	>100	>1400x

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Table 1: Selectivity profile of SHP099 against a panel of human protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs). Data sourced from Chen et al., Nature, 2016.[6]

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## Experimental Protocol: Biochemical Phosphatase Inhibition Assay

The determination of inhibitor potency (IC<sub>50</sub>) and selectivity is typically conducted using a fluorescence-based biochemical assay.[5][7][8]

### Principle

The assay measures the enzymatic activity of a given phosphatase on a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). DiFMUP is non-fluorescent, but upon dephosphorylation by a phosphatase, it yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. The IC<sub>50</sub> value is the concentration of an inhibitor required to reduce this enzymatic activity by 50%.

### Reagents and Materials

- Enzymes: Recombinant human phosphatases (e.g., full-length SHP2, SHP1, PTP1B, etc.).
- Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
- SHP2 Activator: A dually phosphorylated peptide mimic of an SHP2 binding partner, such as the insulin receptor substrate 1 (IRS-1), is required to activate the full-length wild-type SHP2 enzyme, which is normally in an auto-inhibited state.[5][8]

- Assay Buffer: Typically contains Bis-Tris (pH 6.0), NaCl, DTT, and a surfactant like Tween-20.
- Inhibitor: Test compound (e.g., SHP099) serially diluted in DMSO.
- Hardware: 384-well microplates (black, low-volume), and a microplate reader capable of kinetic fluorescence measurement (e.g., Excitation: 360 nm, Emission: 460 nm).

## Procedure for IC<sub>50</sub> Determination

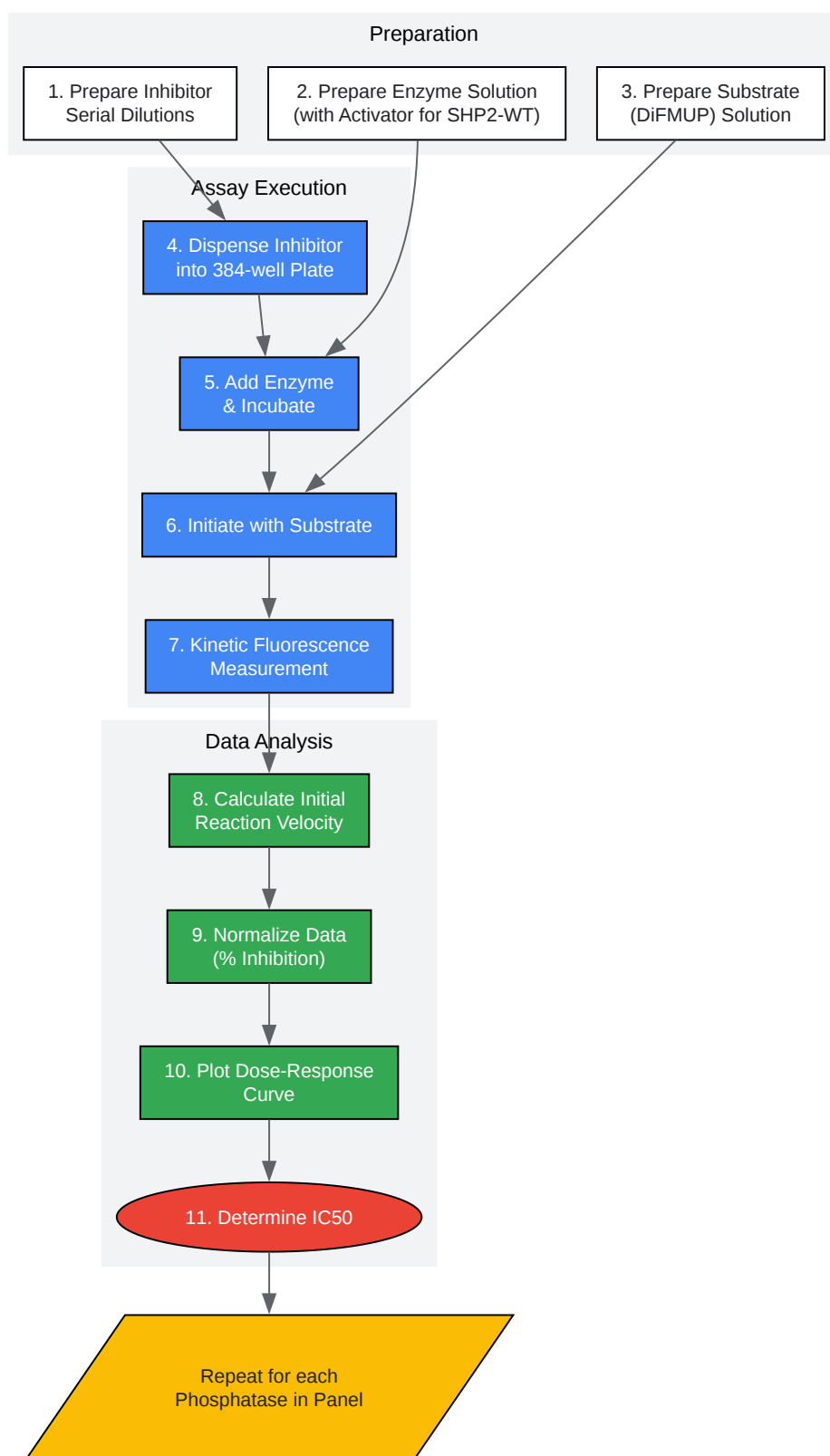
- Enzyme Preparation: Prepare a working solution of the phosphatase in the assay buffer. For full-length SHP2, pre-incubate the enzyme with the activating p-IRS1 peptide (e.g., for 20 minutes at room temperature) to relieve auto-inhibition.<sup>[5]</sup>
- Inhibitor Dispensing: Create a serial dilution series of the test inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO. Dispense a small volume (e.g., <1  $\mu$ L) of each inhibitor concentration into the wells of the 384-well plate. Include DMSO-only wells as a no-inhibition control.
- Enzyme Addition: Add the prepared enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells. The final concentration of DiFMUP should ideally be at or near the Michaelis-Menten constant ( $K_m$ ) for each specific enzyme to ensure comparable IC<sub>50</sub> values across different phosphatases.<sup>[5]</sup>
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity in kinetic mode (e.g., every minute for 10-30 minutes).
- Data Analysis:
  - Calculate the initial reaction velocity ( $V$ ) for each well from the linear portion of the fluorescence-versus-time curve.
  - Normalize the data, setting the average velocity of the DMSO-only controls as 100% activity and a no-enzyme control as 0% activity.
  - Plot the percent inhibition versus the logarithm of the inhibitor concentration.

- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

## Selectivity Profiling

To determine the selectivity profile, the IC50 determination procedure is repeated for each phosphatase in the panel (as listed in Table 1). The selectivity fold is then calculated by dividing the IC50 value for the off-target phosphatase by the IC50 value for the primary target (SHP2).





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**Caption:** Experimental Workflow for IC<sub>50</sub> and Selectivity Profile Determination.

## Conclusion

The development of potent and selective allosteric SHP2 inhibitors represents a major advancement in targeting a previously "undruggable" class of enzymes. As exemplified by SHP099, these molecules can achieve exceptional selectivity over other phosphatases, including the closely related SHP1. This high degree of specificity is crucial for therapeutic applications, minimizing the potential for off-target effects while effectively modulating key oncogenic and immunological signaling pathways. The robust biochemical assays detailed herein are fundamental to characterizing the selectivity profile of new chemical entities and are a cornerstone of modern drug discovery and development for this important target. The continued development of inhibitors like TNO155, guided by these principles, holds significant promise for the treatment of various cancers.[9][10]

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